Cas no 39604-64-3 (1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone)

1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone is a synthetic organic compound featuring a hydroxy-methoxy-substituted phenyl group and a methoxy-substituted phenyl ethanone moiety. Its distinct molecular structure lends itself to applications in photochemistry and organic synthesis, particularly as an intermediate in the production of UV-absorbing compounds and specialty chemicals. The presence of methoxy and hydroxy groups enhances its solubility in polar organic solvents, facilitating its use in controlled reactions. This compound exhibits stability under standard conditions and demonstrates potential utility in the development of advanced materials and fine chemicals. Its precise synthesis and purity make it suitable for research and industrial applications requiring high-performance intermediates.
1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone structure
39604-64-3 structure
Product Name:1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone
CAS No:39604-64-3
MF:C16H16O4
MW:272.295845031738
MDL:MFCD00218595
CID:1510022
PubChem ID:354779
Update Time:2025-06-10

1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-
    • 1-(2-HYDROXY-4-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE
    • SCHEMBL224762
    • MFCD00218595
    • DB-406478
    • Oprea1_536104
    • DVGGZCXEGWXMKZ-UHFFFAOYSA-N
    • CCG-233277
    • NSC-607390
    • CS-0357660
    • 1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one
    • 2-hydroxy-4-methoxyphenyl 4-methoxybenzyl ketone
    • 39604-64-3
    • HMS1661B21
    • NSC607390
    • DTXSID10326647
    • AKOS024408709
    • 1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone
    • MDL: MFCD00218595
    • Inchi: 1S/C16H16O4/c1-19-12-5-3-11(4-6-12)9-15(17)14-8-7-13(20-2)10-16(14)18/h3-8,10,18H,9H2,1-2H3
    • InChI Key: DVGGZCXEGWXMKZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1O)OC)CC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 272.10488
  • Monoisotopic Mass: 272.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.76

1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone Pricemore >>

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TRC
H950573-10mg
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$ 50.00 2022-06-04
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abcr
AB201248-500 mg
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone; .
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abcr
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Additional information on 1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone

Introduction to 1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone (CAS No. 39604-64-3)

1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone, identified by its Chemical Abstracts Service (CAS) number 39604-64-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This review delves into its structural characteristics, potential applications, and recent advancements in research that highlight its importance in modern medicinal chemistry.

The molecular structure of 1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone consists of two aromatic rings connected by a ketone group, with hydroxyl and methoxy substituents strategically positioned. This arrangement imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery. The presence of both hydroxyl and methoxy groups enhances its reactivity, enabling diverse chemical modifications that can fine-tune its biological activity.

In recent years, the pharmaceutical industry has shown increasing interest in polyphenolic derivatives due to their potential therapeutic benefits. 1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone falls within this category, and its dual functionality has been explored in various preclinical studies. Researchers have investigated its role as an intermediate in synthesizing novel compounds with anti-inflammatory, antioxidant, and anticancer properties.

One of the most compelling aspects of this compound is its ability to interact with multiple biological targets. The hydroxyl group can form hydrogen bonds with amino acid residues in protein binding pockets, while the methoxy groups contribute to lipophilicity, optimizing membrane permeability. This dual nature has been leveraged in the design of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, derivatives of 1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone have been reported to exhibit inhibitory activity against Janus kinases (JAKs), a family of enzymes implicated in autoimmune disorders.

Recent studies have also explored the compound's potential in photodynamic therapy (PDT). The aromatic system can absorb light at specific wavelengths, generating reactive oxygen species that damage cancer cells. By incorporating 1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone into photosensitizer-based formulations, researchers aim to enhance the efficacy of PDT while minimizing side effects. Preliminary results suggest that this approach could be particularly effective in treating superficial tumors.

The synthesis of 1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone has been optimized through various methodologies, including Friedel-Crafts acylation and condensation reactions. Advances in green chemistry have further refined these processes, reducing waste and improving yield. For example, catalytic methods using transition metals have enabled more efficient production while maintaining high selectivity. These innovations align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

The compound's pharmacokinetic profile has also been a focus of investigation. Studies indicate that it exhibits moderate solubility in water and lipids, facilitating absorption across biological membranes. Additionally, its metabolic stability suggests a longer half-life, which could be advantageous for therapeutic applications requiring prolonged action. These characteristics make it a promising candidate for oral administration or topical formulations.

In conclusion, 1-(2-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)Ethanone (CAS No. 39604-64-3) represents a valuable asset in pharmaceutical research due to its structural versatility and biological potential. Its role as a building block for drug development continues to be explored across multiple therapeutic areas. As scientific understanding advances, further applications of this compound are expected to emerge, reinforcing its significance in modern medicinal chemistry.

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